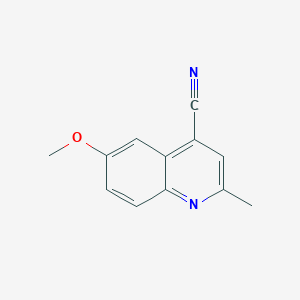![molecular formula C10H13NO3 B11900153 Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole and tetrahydropyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole derivatives: These compounds share a similar fused ring system and are known for their biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature a fused ring system and have been studied for their pharmacological properties.
Uniqueness
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3 |
Clave InChI |
QQQXCOSMVVJKJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)
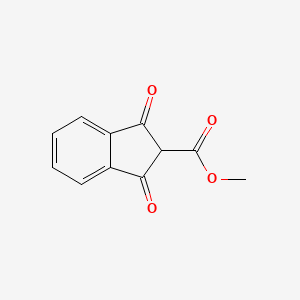

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)


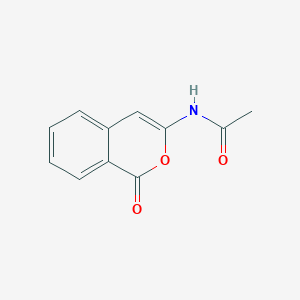
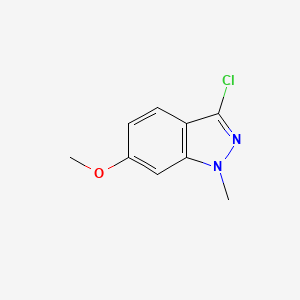

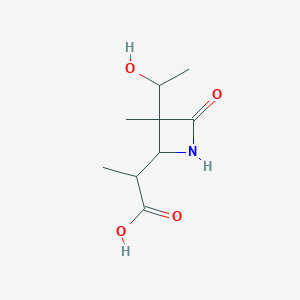
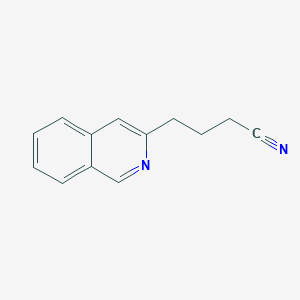
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
